Cas no 170508-15-3 (tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate)
tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate
- SB18427
- D96702
- tert-Butyl (6-(hydroxymethyl)spiro[3.3]heptan-2-yl)carbamate
- [6-(Hydroxymethyl)spiro[3.3]hept-2-yl]carbamic acid 1,1-dimethylethyl ester
- 170508-15-3
- SCHEMBL18393565
- SY322202
- starbld0045613
- 2-(Boc-amino)-6-(hydroxymethyl)spiro[3.3]heptane
- PS-16989
- DB-190093
- 1,1-Dimethylethyl N-[2-(hydroxymethyl)spiro[3.3]hept-6-yl]carbamate
- DTXSID801161792
- EN300-7548445
- MFCD24473381
- SCHEMBL23957217
- Carbamic acid, N-[2-(hydroxymethyl)spiro[3.3]hept-6-yl]-, 1,1-dimethylethyl ester
-
- MDL: MFCD24473381
- Inchi: 1S/C13H23NO3/c1-12(2,3)17-11(16)14-10-6-13(7-10)4-9(5-13)8-15/h9-10,15H,4-8H2,1-3H3,(H,14,16)
- InChI Key: VHRSRHDORQXSSK-UHFFFAOYSA-N
- SMILES: OCC1CC2(CC(C2)NC(=O)OC(C)(C)C)C1
Computed Properties
- Exact Mass: 241.16779360g/mol
- Monoisotopic Mass: 241.16779360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 58.6
tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1053184-100mg |
tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate |
170508-15-3 | 97% | 100mg |
$250 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1053184-250MG |
tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate |
170508-15-3 | 97% | 250mg |
$385 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1053184-500MG |
tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate |
170508-15-3 | 97% | 500mg |
$640 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1053184-1G |
tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate |
170508-15-3 | 97% | 1g |
$960 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1053184-5G |
tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate |
170508-15-3 | 97% | 5g |
$2890 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1053184-10G |
tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate |
170508-15-3 | 97% | 10g |
$4815 | 2024-07-21 | |
| Chemenu | CM1017556-250mg |
tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate |
170508-15-3 | 95%+ | 250mg |
$373 | 2022-12-31 | |
| Chemenu | CM1017556-500mg |
tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate |
170508-15-3 | 95%+ | 500mg |
$622 | 2022-12-31 | |
| Chemenu | CM1017556-1g |
tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate |
170508-15-3 | 95%+ | 1g |
$931 | 2022-12-31 | |
| Chemenu | CM1017556-5g |
tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate |
170508-15-3 | 95%+ | 5g |
$2794 | 2022-12-31 |
tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate Suppliers
tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate
Introduction to tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate (CAS No. 170508-15-3)
The compound tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate (CAS No. 170508-15-3) is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. Its unique structural framework, featuring a spirocyclic core and a carbamate functional group, positions it as a promising candidate for various biochemical applications. This introduction delves into the compound's chemical properties, potential biological activities, and its relevance in contemporary research.
The molecular structure of tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate consists of a spiro[3.3]heptane backbone, which is a bicyclic system with an oxygen atom linking two rings. This spirocyclic arrangement introduces rigidity and specific steric constraints, which can influence its interactions with biological targets. The presence of a hydroxymethyl group at the 6-position and a carbamate moiety at the nitrogen atom further enhances its chemical reactivity and potential utility in drug design.
One of the most intriguing aspects of this compound is its potential role in medicinal chemistry. The carbamate group is known to be a versatile pharmacophore, frequently employed in the development of bioactive molecules due to its ability to form hydrogen bonds and stabilize negative charges. In recent years, carbamate-containing derivatives have been explored for their antimicrobial, anti-inflammatory, and neuroprotective properties. The specific spirocyclic scaffold in tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate may contribute to unique binding interactions with biological receptors, making it a valuable scaffold for structure-based drug design.
Recent studies have highlighted the importance of spirocyclic compounds in medicinal chemistry due to their conformational stability and ability to mimic natural products. For instance, spirocyclic ethers and ketones have been shown to exhibit potent activity against various disease targets. The hydroxymethyl group in this compound can also participate in hydrogen bonding or form hydrophobic interactions, depending on the environment. These features make it an attractive candidate for further exploration in the development of novel therapeutic agents.
The synthesis of tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate presents both challenges and opportunities for synthetic chemists. The spirocyclic core requires precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods and asymmetric synthesis have made it possible to construct such complex molecules with increasing efficiency. Techniques such as transition-metal-catalyzed reactions and organocatalysis have been particularly useful in facilitating the formation of the spirocyclic bond.
In terms of biological activity, preliminary studies suggest that derivatives of this compound may exhibit interesting pharmacological properties. The carbamate group can be modified to enhance solubility or target specificity, while the spirocyclic core provides structural rigidity that can improve binding affinity. Researchers are exploring ways to optimize this molecule for use in drug discovery programs, particularly in the treatment of neurological disorders and infectious diseases.
The role of computational chemistry in studying tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate cannot be overstated. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. By simulating these interactions, scientists can gain insights into potential binding modes and optimize the molecule's design before conducting expensive wet-lab experiments.
Future directions in research may involve exploring analogs of this compound that incorporate additional functional groups or different spirocyclic scaffolds. By systematically modifying key structural features, researchers can identify new lead compounds with enhanced potency and selectivity. Collaborative efforts between synthetic chemists, biochemists, and computational scientists will be crucial in realizing these goals.
In conclusion, tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate represents an exciting opportunity for innovation in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a promising candidate for further investigation. As research continues to uncover new applications for this compound, it is likely to play an important role in the development of next-generation therapeutics.
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